REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=[O:9])=[CH:4][CH:3]=1.C[Si]([N-][Si](C)(C)C)(C)C.[Li+].Cl[C:27]1[N:35]=[C:34]([Cl:36])[CH:33]=[CH:32][C:28]=1[C:29]([OH:31])=[O:30]>C1COCC1>[Cl:36][C:34]1[CH:33]=[CH:32][C:28]([C:29]([OH:31])=[O:30])=[C:27]([NH:1][C:2]2[CH:3]=[CH:4][C:5]([C:8]([N:10]3[CH2:11][CH2:12][O:13][CH2:14][CH2:15]3)=[O:9])=[CH:6][CH:7]=2)[N:35]=1 |f:1.2|
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Name
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|
Quantity
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9.02 g
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Type
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reactant
|
Smiles
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NC1=CC=C(C=C1)C(=O)N1CCOCC1
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
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66.7 mL
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Type
|
reactant
|
Smiles
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C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
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Name
|
|
Quantity
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4 g
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Type
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reactant
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Smiles
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ClC1=C(C(=O)O)C=CC(=N1)Cl
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Name
|
|
Quantity
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12 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred for one hour at −78° C
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The reaction mixture was removed from the dry ice bath
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Type
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STIRRING
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Details
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stirred overnight at rt
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Duration
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8 (± 8) h
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Type
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WASH
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Details
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The resulting dark solids were washed with a small amount of THF
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Type
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CUSTOM
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Details
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to remove (4-aminophenyl)(morpholino)methanone on the surface
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Type
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ADDITION
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Details
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followed by the addition of water and 18 ml of 6N HCl (pH of 2)
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Type
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FILTRATION
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Details
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The solids were filtered
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Type
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WASH
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Details
|
the resulting pink filter cake was washed with water (˜1 i) until the filter cake
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Type
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CUSTOM
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Details
|
The filter cake was transferred to a flask with MeOH and CH2Cl2
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried on a rotary evaporator with MeOH
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=C(C(=O)O)C=C1)NC1=CC=C(C=C1)C(=O)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |